molecular formula C25H21N5O2S B278289 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B278289
M. Wt: 455.5 g/mol
InChI Key: SVIASPUYRYOIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide varies depending on the biological activity being studied. For example, in antimicrobial studies, this compound has been shown to inhibit bacterial growth by disrupting the cell membrane. In anticancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In studies investigating its potential use in the treatment of Alzheimer's disease, 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to inhibit acetylcholinesterase activity and reduce oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide vary depending on the biological activity being studied. In antimicrobial studies, this compound has been shown to have a broad spectrum of activity against both gram-positive and gram-negative bacteria. In anticancer studies, it has been shown to induce cell cycle arrest and inhibit angiogenesis. In studies investigating its potential use in the treatment of Alzheimer's disease, 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments include its diverse biological activities and its potential use in the development of new drugs. However, there are also limitations to using this compound in lab experiments. For example, it may be difficult to obtain this compound in large quantities, and its stability may be affected by certain environmental factors.

Future Directions

There are several future directions for research involving 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease. Another direction is to explore its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several steps that require careful attention to detail. The first step involves the synthesis of 3-(benzyloxy)benzoic acid, which is then converted to its acid chloride derivative using thionyl chloride. The acid chloride derivative is then reacted with 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a base to give the final product.

Scientific Research Applications

The potential applications of 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in scientific research are vast. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, 3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have antioxidant and antidiabetic properties.

properties

Product Name

3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C25H21N5O2S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C25H21N5O2S/c1-16-11-12-20(24-29-30-17(2)27-28-25(30)33-24)14-22(16)26-23(31)19-9-6-10-21(13-19)32-15-18-7-4-3-5-8-18/h3-14H,15H2,1-2H3,(H,26,31)

InChI Key

SVIASPUYRYOIRZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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